molecular formula C19H20ClNO3S B2689264 ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 76981-85-6

ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2689264
CAS RN: 76981-85-6
M. Wt: 377.88
InChI Key: RKTGIZSIZTUPAI-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are important in various fields including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The compound has a thiophene ring, which is a five-membered ring with one sulfur atom. It also has a carboxylate ester group (COO-) and an amide group (CONH-) attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can react with electrophiles in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Properties

Ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its derivatives have been researched for their antibacterial and antifungal activities. For example, a study by Altundas et al. (2010) synthesized various such compounds and tested them against pathogenic strains like Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as against the fungus Candida albicans. Many of these compounds exhibited activity comparable to standard antibiotics like ampicillin and chloramphenicol (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antitumor Activity

Another significant application area is in antitumor research. El-Sherbeny, Abdel-Aziz, and Ahmed (2010) reported the synthesis of novel derivatives of this compound with promising antitumor activity. Some derivatives showed broad-spectrum antitumor activity and were moderately selective towards colon cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Antimicrobial and Anti-inflammatory Agents

The compound and its derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. Narayana et al. (2006) synthesized derivatives and tested them for antibacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited promising biological activity, further highlighting the potential of this chemical in therapeutic applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

Crystal Structure and Molecular Docking Studies

Studies have also focused on understanding the crystal structure and conducting molecular docking studies of these compounds. Menati et al. (2020) synthesized a new azo-Schiff base of this compound and analyzed its structure using X-ray diffraction, confirming its planar geometry and highlighting its potential in various applications (Menati, Mir, & Notash, 2020).

Quantum Chemistry and Pharmacophore Prediction

Further research extends to quantum chemistry and pharmacophore prediction. Fatima et al. (2022) conducted a detailed study involving single-crystal X-ray diffraction, DFT approach, NMR, FTIR, UV–Visible spectroscopy, and molecular docking, providing a comprehensive understanding of the compound's structure and potential therapeutic applications (Fatima et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives have shown anticancer activity by inducing apoptosis in cancer cells .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicinal chemistry . Future research could explore the synthesis of new thiophene derivatives and their potential applications.

properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTGIZSIZTUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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